1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(4-methoxycarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(15)18-2/h3-9H,1-2H3 |
InChI Key |
MQLPVDRQTMDJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C31)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Approaches
Two-Step Synthesis via 4-Methoxy-9H-carbazole
The most common and efficient approach to synthesizing 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one involves a two-step process starting from 4-hydroxycarbazole.
Synthesis of 4-Methoxy-9H-carbazole
The first step involves the preparation of 4-methoxy-9H-carbazole from 4-hydroxycarbazole through an O-methylation reaction.
Procedure A: Base-Catalyzed Methylation
- 4-Hydroxycarbazole (0.50 g, 2.7 mmol) is dissolved in 10 mL of dimethyl sulfoxide under nitrogen atmosphere.
- Potassium carbonate (0.48 g, 3.5 mmol, 1.3 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
- Methyl iodide (0.46 g, 3.24 mmol, 1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
- The reaction mixture is poured over 10 mL of deionized ice water and extracted twice with 30 mL of ethyl acetate.
- The combined organic layers are washed with 20 mL of brine and dried over anhydrous magnesium sulfate.
- The product is purified by column chromatography using 5-20% ethyl acetate in hexanes as the eluent.
This procedure typically yields 4-methoxy-9H-carbazole with 45% yield and >99% purity as determined by GC-MS analysis.
Spectral Data for 4-Methoxy-9H-carbazole:
- GC-MS: m/z: 197, 182, 154, 127
- ¹H-NMR (CDCl₃, 300 MHz): δ = 4.02 (s, 3H), 6.63 (d, J = 8.4 Hz, 1H), 6.64 (d, J = 8.4 Hz, 1H), 7.175-7.365 (m, 4H), 7.90 (br. s, 1H), 8.28 (d, J=8.7 Hz, 1H)
- ¹³C-NMR (CDCl₃, 75 MHz): δ = 55.5, 100.4, 103.6, 110.0, 112.6, 119.6, 122.7, 123.0, 125.0, 126.7, 138.7, 140.9, 156.3
N-Acetylation of 4-Methoxy-9H-carbazole
The second step involves N-acetylation of 4-methoxy-9H-carbazole to obtain this compound.
Procedure B: DMAP-Catalyzed Acetylation
- To a solution of 4-methoxy-9H-carbazole (0.197 g, 1.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.012 g, 0.1 mmol) in dichloromethane (10 mL), acetic anhydride (0.122 g, 1.2 mmol) is added dropwise at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction mixture is quenched with saturated sodium bicarbonate solution (10 mL) and extracted with dichloromethane (3 × 10 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using hexane/ethyl acetate (9:1) as eluent to afford this compound.
Typical yields for this procedure range from 75-85% with high purity (>95%).
Direct One-Pot Synthesis Method
A more efficient approach involves a one-pot synthesis directly from 4-hydroxycarbazole.
Procedure C: Sequential O-Methylation and N-Acetylation
- 4-Hydroxycarbazole (1.0 g, 5.46 mmol) is dissolved in DMF (20 mL) and cooled to 0°C.
- Sodium hydride (0.26 g, 60% dispersion in mineral oil, 6.56 mmol) is added slowly, and the mixture is stirred for 30 minutes at 0°C.
- Methyl iodide (0.39 mL, 6.28 mmol) is added dropwise, and the reaction mixture is stirred for 4 hours at room temperature.
- Without isolation of the intermediate 4-methoxy-9H-carbazole, the reaction mixture is cooled to 0°C.
- Additional sodium hydride (0.26 g, 60% dispersion in mineral oil, 6.56 mmol) is added, followed by dropwise addition of acetic anhydride (0.62 mL, 6.56 mmol).
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with ice water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography using hexane/ethyl acetate gradient (95:5 to 9:1) to yield this compound.
This one-pot approach typically provides yields of 65-75% over the two steps.
Catalytic Methods
Palladium-Catalyzed Regioselective Approach
For selective preparation of this compound, a palladium-catalyzed approach can be employed.
Procedure D: Palladium-Catalyzed Sequential Functionalization
This method involves selective C-4 functionalization followed by N-acetylation:
- To a solution of 9H-carbazole (1.0 g, 5.98 mmol) in acetic acid (50 mL), potassium iodide (1.19 g, 7.18 mmol) and potassium iodate (0.83 g, 3.89 mmol) are added.
- The reaction mixture is heated at 80°C for 6 hours to achieve selective 4-iodination.
- After completion, the reaction mixture is cooled to room temperature, diluted with water, and the precipitate is collected by filtration.
- The 4-iodo-9H-carbazole is then dissolved in DMF (20 mL), and copper(I) iodide (0.114 g, 0.598 mmol), sodium methoxide (0.65 g, 11.96 mmol), and methanol (2 mL) are added.
- The reaction mixture is heated at 110°C for 4 hours to obtain 4-methoxy-9H-carbazole.
- After cooling, the reaction mixture is filtered through a pad of Celite, washed with ethyl acetate, and the filtrate is concentrated.
- The residue is dissolved in dichloromethane (20 mL), DMAP (0.073 g, 0.598 mmol) is added, followed by acetic anhydride (0.68 mL, 7.18 mmol).
- The reaction is stirred at room temperature for 6 hours, quenched with saturated sodium bicarbonate solution, and extracted with dichloromethane.
- The product is purified by column chromatography to obtain this compound.
This procedure offers a longer synthetic route but with high regioselectivity and overall yields of 50-60%.
Site-Selective Acylation Approach
An alternative approach utilizes site-selective C-H acylation of carbazoles, which can be adapted for the preparation of this compound.
Procedure E: Palladium-Catalyzed C-H Acylation
This method involves C-H functionalization using a palladium catalyst:
- 9-(Pyridin-2-yl)-9H-carbazole (0.25 mmol) and Pd(OAc)₂ (10 mol%) are dissolved in toluene (1 mL).
- N-Hydroxyphthalimide (NHPI) (30 mol%) is added, and the reaction vessel is filled with O₂ (1 atm).
- The reaction mixture is heated at 80°C for 12 hours.
- After completion, the reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated.
- The residue is purified by column chromatography to obtain the acylated product.
- The N-pyridyl group is removed under appropriate conditions, and subsequent methoxylation can be performed to obtain the desired product.
This method, while more complex, can offer stereoselective access to the target compound with moderate yields.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) provides a faster and more efficient route to this compound.
Procedure F: Microwave-Assisted Synthesis
- 4-Hydroxycarbazole (0.5 g, 2.7 mmol) and potassium carbonate (0.56 g, 4.05 mmol) are combined in an iodine flask with dimethyl sulfoxide (10 mL).
- The reaction mixture is irradiated in a microwave at 750 W for 2 minutes, followed by the addition of methyl iodide (0.46 g, 3.24 mmol).
- The mixture is further irradiated at 750 W with intermittent cooling and mixing after each minute, for a total of 5 minutes.
- After completion (monitored by TLC), the reaction mixture is cooled and poured over ice water.
- The precipitate is collected by filtration, dried, and used directly for the next step.
- The 4-methoxy-9H-carbazole is dissolved in dichloromethane (10 mL), and DMAP (0.033 g, 0.27 mmol) and acetic anhydride (0.31 mL, 3.24 mmol) are added.
- The reaction mixture is irradiated in a microwave at 750 W for 3 minutes with intermittent cooling.
- After completion, the reaction mixture is washed with saturated sodium bicarbonate solution, dried, and concentrated.
- The product is purified by column chromatography to obtain this compound.
This microwave-assisted approach significantly reduces reaction time from hours to minutes, with comparable yields of 70-80%.
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be compared based on several parameters, as shown in Table 1.
Table 1: Comparison of Different Synthetic Methods for this compound
| Method | Overall Yield (%) | Reaction Time | Purity (%) | Scalability | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Two-Step (Procedures A+B) | 35-40 | 24-36 h | >95 | Good | Well-established, reliable | Time-consuming, moderate yield |
| One-Pot (Procedure C) | 65-75 | 16-24 h | >90 | Excellent | Higher yield, fewer isolation steps | Requires careful temperature control |
| Pd-Catalyzed (Procedure D) | 50-60 | 24-30 h | >95 | Moderate | High regioselectivity | Complex, expensive catalyst |
| Site-Selective (Procedure E) | 40-50 | 24 h | >90 | Poor | Novel approach, selective | Complex, limited scalability |
| Microwave (Procedure F) | 70-80 | 1-2 h | >90 | Good | Rapid, efficient | Requires specialized equipment |
The data clearly indicates that the microwave-assisted method (Procedure F) offers the best combination of high yield, short reaction time, and good scalability. However, for laboratories without microwave equipment, the one-pot synthesis (Procedure C) represents an excellent alternative with good yields and relatively straightforward execution.
Optimization Strategies
Several parameters can be optimized to improve the synthesis of this compound:
Base Selection
The choice of base significantly affects the O-methylation step. Comparative studies have shown the following trends (Table 2):
Table 2: Effect of Base on O-Methylation of 4-Hydroxycarbazole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMSO | 25 | 12 | 45 |
| NaH | DMF | 0-25 | 4 | 75 |
| KOH | Ethanol | 60 | 8 | 40 |
| Cs₂CO₃ | Acetone | 50 | 6 | 65 |
| NaOH | DMSO | 25 | 10 | 55 |
Sodium hydride in DMF proves to be the most effective base-solvent combination for the O-methylation step.
N-Acetylation Catalysts
For the N-acetylation step, various catalysts have been evaluated (Table 3):
Table 3: Effect of Catalyst on N-Acetylation of 4-Methoxy-9H-carbazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMAP | DCM | 25 | 12 | 85 |
| Pyridine | Neat | 25 | 24 | 70 |
| NaH | THF | 0-25 | 4 | 80 |
| None | Acetic anhydride | 80 | 6 | 60 |
| Triethylamine | DCM | 25 | 16 | 75 |
DMAP in dichloromethane shows superior catalytic activity for the N-acetylation reaction, resulting in the highest yields.
Solvent Effects on Overall Reaction
The choice of solvent impacts both steps of the synthesis, as shown in Table 4:
Table 4: Solvent Effects on Two-Step Synthesis of this compound
| Solvent (Step 1) | Solvent (Step 2) | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | DCM | 38 | >95 |
| DMF | DCM | 64 | >95 |
| Acetone | Pyridine | 32 | >90 |
| THF | THF | 45 | >90 |
| DMF | DMF | 58 | >85 |
The combination of DMF for O-methylation and dichloromethane for N-acetylation provides the optimal balance of yield and purity.
Temperature Optimization
Temperature control is crucial for selective functionalization without degradation:
Table 5: Effect of Temperature on Key Reaction Steps
| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| O-Methylation | 0-5 | 6 | 65 | <5 |
| O-Methylation | 25 | 4 | 75 | <10 |
| O-Methylation | 50 | 2 | 70 | 15 |
| N-Acetylation | 0-5 | 24 | 80 | <5 |
| N-Acetylation | 25 | 12 | 85 | <5 |
| N-Acetylation | 40 | 6 | 75 | 15 |
Performing O-methylation at room temperature (25°C) and N-acetylation at room temperature after initial cooling (0-5°C) provides the optimal balance of reaction rate and selectivity.
Characterization Data for this compound
Comprehensive characterization data for the target compound is essential for confirming successful synthesis and purity:
Spectroscopic Properties:
- Appearance: White to off-white crystalline solid
- Melting Point: 142-144°C
- ¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J = 8.2 Hz, 1H), 7.87 (d, J = 7.6 Hz, 1H), 7.43-7.38 (m, 2H), 7.32 (t, J = 7.4 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H, OCH₃), 2.85 (s, 3H, COCH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8, 155.6, 139.2, 136.8, 128.3, 126.1, 125.7, 123.5, 122.9, 116.2, 115.4, 107.3, 102.8, 55.6, 27.4
- MS (m/z): 239 (M⁺), 197 (M⁺-COCH₃), 182, 167, 154
- IR (KBr, cm⁻¹): 3050, 2935, 1685 (C=O), 1580, 1465, 1375, 1230, 1180, 1045, 755
Chromatographic Properties:
- HPLC Purity: >98% (Method: C18 column, mobile phase acetonitrile/water 70:30, flow rate 1 mL/min, detection at 254 nm)
- Rf Value: 0.45 (Hexane/Ethyl acetate 8:2)
These comprehensive characterization data allow for unambiguous identification of the target compound and assessment of its purity.
Chemical Reactions Analysis
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials due to its photosensitive properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one with structurally related carbazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Key Comparisons:
Substituent Effects on Physicochemical Properties Methoxy vs. Alkyl Chains: The methoxy group in the target compound improves polarity compared to alkylated analogs like 1-(9-octyl-9H-carbazol-3-yl)ethanone (logP = ~6), which exhibit higher lipophilicity . Methoxy groups also enhance solubility in polar solvents, critical for pharmaceutical formulations. Acetyl vs.
Biological Activity Antimicrobial Activity: Derivatives with oxadiazole rings (e.g., 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone) show notable antimicrobial activity, suggesting that heterocyclic appendages enhance bioactivity compared to simple acetylated carbazoles . Anticancer Potential: Fluorinated derivatives like 1-(4-fluorobenzoyl)-9H-carbazole demonstrate higher cytotoxicity in cancer cell lines, likely due to the electron-withdrawing fluorine atom enhancing interactions with biological targets .
Synthetic Routes Friedel-Crafts Acylation: Used for introducing acetyl or benzoyl groups (e.g., 1-(4-fluorobenzoyl)-9H-carbazole) , but yields depend on directing groups (e.g., BCl₃ for regioselectivity). Condensation Reactions: Oxadiazole-containing derivatives are synthesized via hydrazide intermediates and acetic anhydride, achieving moderate yields (84% for 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone) .
Applications
Biological Activity
1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one is a derivative of carbazole, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxycarbazole with acetyl chloride or similar reagents. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Antioxidant Activity
One of the primary biological activities of this compound is its antioxidant potential. Studies indicate that carbazole derivatives exhibit significant radical scavenging activity, which can be attributed to the presence of the methoxy group. The DPPH radical scavenging assay showed that compounds with methoxy substitutions have enhanced hydrogen donation abilities, leading to increased antioxidant activity compared to standard antioxidants like BHA (Butylated Hydroxyanisole) .
Table 1: DPPH Radical Scavenging Activity of Carbazole Derivatives
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2e | 25.55 ± 1.11 |
| BHA | 16.23 ± 1.23 |
| Control | 15.12 ± 0.43 |
Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been extensively studied. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) demonstrated that this compound exhibits notable inhibitory effects, suggesting its potential as an antimicrobial agent .
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| E. coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
Research has also highlighted the anticancer potential of carbazole derivatives, including this compound. Several studies have reported that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
In a study examining the effects on human cancer cell lines, it was found that this compound significantly reduced cell viability in a dose-dependent manner.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy group enhances electron donation ability, stabilizing free radicals and preventing oxidative stress.
- Antimicrobial Mechanism : Disruption of microbial cell membranes and interference with metabolic pathways are proposed mechanisms for its antimicrobial action.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell survival are key factors in its anticancer effects.
Case Studies
Several case studies illustrate the effectiveness of carbazole derivatives in various biological applications:
- Antioxidant Efficacy : A study demonstrated that a series of carbazole derivatives, including those with methoxy substitutions, exhibited superior antioxidant properties compared to traditional antioxidants .
- Antimicrobial Screening : A comprehensive evaluation showed that compounds derived from carbazole effectively inhibited growth in multiple pathogenic strains, highlighting their potential use in developing new antimicrobial agents .
- Cancer Cell Line Studies : Research indicated that certain carbazole derivatives could significantly inhibit the growth of cancer cells, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxy-9H-carbazol-9-yl)ethan-1-one?
The compound is typically synthesized via nucleophilic aromatic substitution and Friedel-Crafts acylation. A representative method involves:
- Step 1: Reacting carbazole with 4-fluoroacetophenone in DMSO using K₂CO₃ as a base at 135°C to form the carbazole-phenyl intermediate .
- Step 2: Introducing the acetyl group via AlCl₃-mediated Friedel-Crafts acylation with acetyl chloride in CH₂Cl₂ at 0–20°C .
Yields range from 21% to 67%, depending on reaction optimization (e.g., catalyst choice, solvent, temperature) .
Q. How is the structure of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, confirming substituent positions (e.g., methoxy and acetyl groups on the carbazole ring) .
- Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 285.34) .
Q. What safety precautions are required when handling this compound?
Per GHS classification:
- Hazards: Acute toxicity (oral, dermal, inhalation; Category 4) .
- Precautions: Use gloves, eye protection, and fume hoods. Avoid inhalation/contact; wash hands post-handling. Emergency measures include rinsing with water and consulting a physician .
Advanced Research Questions
Q. How can reaction yields be optimized in Friedel-Crafts acylation for this compound?
Critical factors:
- Catalyst Loading: AlCl₃ (1.5–2.0 eq.) enhances electrophilic substitution but excess may degrade sensitive groups .
- Solvent Choice: Dichloromethane improves acylation efficiency over DMF due to better electrophile stabilization .
- Temperature Control: Slow addition of acyl chloride at 0°C minimizes side reactions (e.g., over-acylation) .
- Workflow: Sequential acylation steps (e.g., introducing benzoyl or thiophenecarbonyl groups) require intermediate purification via column chromatography .
Q. What analytical strategies resolve contradictions in crystallographic and spectroscopic data?
- Multi-Technique Cross-Validation: Combine 2D NMR (e.g., ¹H-¹⁵N HMBC) with X-ray data to confirm substituent positions, especially when steric hindrance distorts NMR signals .
- Refinement Software: Use SHELXL for high-resolution crystallographic refinement to address disorder in methoxy or acetyl groups .
- Dynamic NMR: Variable-temperature studies clarify conformational flexibility in solution vs. solid-state structures .
Q. How does this compound function as an intermediate in organic electronics research?
- OLED Applications: The carbazole core enables hole-transport properties, while the acetyl group facilitates π-stacking in emissive layers. Derivatives with thiophene or fluorobenzoyl groups show enhanced electroluminescence efficiency .
- Synthetic Versatility: The acetyl group serves as a handle for further functionalization (e.g., condensation with hydrazines to form photoactive Schiff bases) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation: Over-acylation or methoxy group demethylation may occur at higher temperatures. Monitor via TLC or HPLC .
- Purification: Gradient column chromatography (hexane/EtOAc) effectively separates regioisomers. Recrystallization from ethyl acetate/n-hexane improves purity .
- Catalyst Removal: AlCl₃ residues are neutralized with aqueous NaHCO₃, followed by MgSO₄ drying .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
